molecular formula C16H17N3O2 B5506952 2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine

2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine

Cat. No. B5506952
M. Wt: 283.32 g/mol
InChI Key: LEOHTBKIIFSANL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including cyclization, chlorination, and nucleophilic substitution, aiming to introduce specific functional groups or modify the core structure for desired properties. For instance, the synthesis of 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, a compound with structural similarities, has been optimized to achieve a total yield of 42.4% through a series of carefully designed reactions (Zhihui Zhou et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds like 2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine often reveals intricate details about their conformation and intramolecular interactions. For example, studies on related compounds have shown planar pyrimidine rings forming dihedral angles with fused benzene rings and exhibiting specific conformations like chair or twist-boat for the piperidine ring, contributing to their overall stability and reactivity (N. Sharma et al., 2014).

Chemical Reactions and Properties

2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine and similar compounds participate in a variety of chemical reactions, including oxidative decarboxylation, beta-iodination, and reactions with aldehydes in acidic media. These reactions not only demonstrate the compound's reactivity but also allow for the synthesis of derivatives with potential biological activity or material applications (A. Boto et al., 2001).

Physical Properties Analysis

The physical properties of compounds like 2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the synthesis and characterization of polyimides derived from related pyrimidine compounds have shown excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance material applications (Chunbo Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, are essential for understanding the compound's potential uses. Studies on copper(II) complexes based on chelating pyrimidine ligands highlight the versatility of pyrimidine compounds in forming stable complexes with interesting electronic properties (M. B. Bushuev et al., 2010).

Mechanism of Action

While the specific mechanism of action for “2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine” is not mentioned in the search results, pyrimidines in general have been known to exhibit various pharmacological effects. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

While the specific future directions for “2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine” are not mentioned in the search results, pyrimidine derivatives in general have been the subject of ongoing research due to their wide range of pharmacological effects . Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

piperidin-1-yl-(4-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(19-11-2-1-3-12-19)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-10H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHTBKIIFSANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine

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